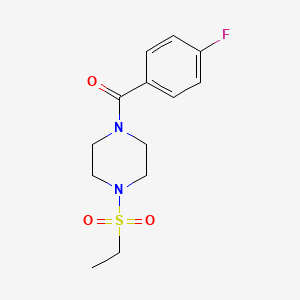

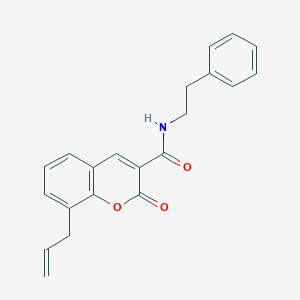

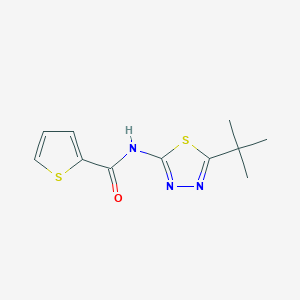

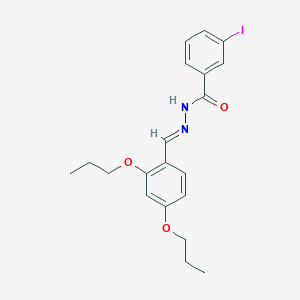

![molecular formula C13H11ClN2O2S B5590743 2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5590743.png)

2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide" is a chemical compound with various applications in chemistry and related fields. Its unique structure and properties make it a subject of interest in synthetic and analytical chemistry.

Synthesis Analysis

This compound is synthesized through a series of chemical reactions involving specific precursors and conditions. For example, the synthesis and characterization of similar compounds have been described by Saeed et al. (2010), highlighting the use of spectroscopic techniques and crystal structure analysis in the synthesis process (Saeed, Rashid, Bhatti, & Jones, 2010).

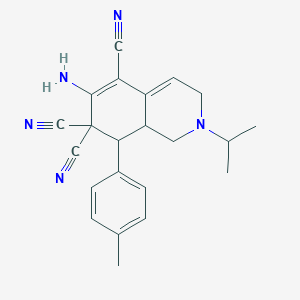

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-ray diffraction, as shown in studies by Yanagi et al. (2000), who characterized two crystalline forms of a similar benzamide derivative (Yanagi et al., 2000).

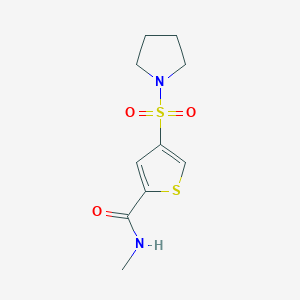

Chemical Reactions and Properties

Chemical reactions and properties are pivotal in understanding a compound's behavior and potential applications. For instance, the reactivity of related benzamide compounds with various nucleophiles has been explored in studies like that by Naganagowda and Petsom (2011), providing insights into their chemical behavior (Naganagowda & Petsom, 2011).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystalline forms are essential for practical applications. Yanagi et al. (2000) detailed the physical properties of a similar compound, providing information on its thermogravimetric and differential thermal analysis profiles (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for its application in various fields. Studies like that of Arslan et al. (2007) on 2-Chloro-N-(diethylcarbamothioyl)benzamide contribute to understanding these aspects (Arslan, Flörke, Külcü, & Binzet, 2007).

Scientific Research Applications

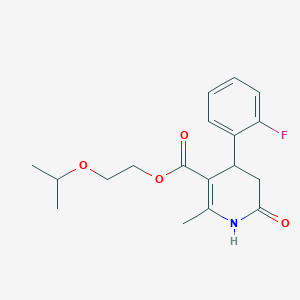

Synthesis and Characterization

The synthesis and characterization of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, have been described, focusing on techniques like IR, NMR, mass spectrometry, and X-ray diffraction. These methodologies are crucial for understanding the structure and properties of complex organic compounds and can be applied to 2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide for its thorough analysis and potential modifications (Saeed et al., 2010).

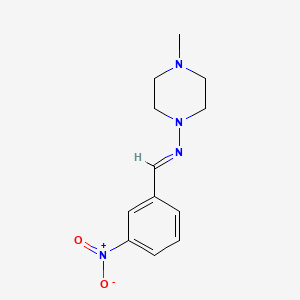

Antimicrobial Activity

Research on derivatives of similar structural motifs, such as 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones, highlights their potential for antimicrobial applications. These studies involve the evaluation of synthesized compounds for antibacterial and antifungal activities, suggesting that 2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide could also be investigated for such properties (Naganagowda & Petsom, 2011).

Anticancer Applications

The synthesis of pro-apoptotic derivatives and their evaluation as anticancer agents indicates a potential avenue for the development of novel therapeutics. For instance, compounds structurally related to 2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide have shown promise in inhibiting melanoma cell lines, suggesting that further research could explore its derivatives for similar applications (Yılmaz et al., 2015).

Green Chemistry and Sustainable Synthesis

Advancements in the synthesis of benzothiazole compounds related to green chemistry practices offer insights into more sustainable and environmentally friendly approaches to chemical synthesis. These methodologies, focusing on minimizing hazardous reagents and optimizing reactions, could be applicable to the synthesis of 2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide and its derivatives, promoting the principles of green chemistry in pharmaceutical and material science research (Gao et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-(furan-2-ylmethylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c14-11-6-2-1-5-10(11)12(17)16-13(19)15-8-9-4-3-7-18-9/h1-7H,8H2,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXHGQGZHFRRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=S)NCC2=CC=CO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5590668.png)

![{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5590676.png)

![4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)

![N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)

![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5590696.png)

![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)